molecular formula C19H34ClNO2 B1663886 盐酸芬戈莫德 CAS No. 162359-56-0

盐酸芬戈莫德

货号 B1663886
CAS 编号: 162359-56-0
分子量: 343.9 g/mol
InChI 键: SWZTYAVBMYWFGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fingolimod hydrochloride, also known as Fingolimod HCl, is a sphingosine 1-phosphate receptor modulator . It belongs to the class of synthetic glucocorticoid steroid drugs . It is used to prevent episodes of symptoms and slow the worsening of disability in adults and children 10 years of age and older with relapsing-remitting forms of multiple sclerosis .


Synthesis Analysis

Fingolimod can be synthesized from readily available and inexpensive starting material diethyl acetamidomalonate . An efficient process for the synthesis of Fingolimod Hydrochloride involves simple commercially available octanophenone as a starting material .


Molecular Structure Analysis

The molecular structure of Fingolimod hydrochloride can be found in various databases .

Fingolimod hydrochloride was subjected to oxidative, acid, base, hydrolytic, thermal, and photolytic stress, and analysis was conducted to determine the amounts of related impurities formed .


Physical And Chemical Properties Analysis

Fingolimod Hydrochloride appears as a solid . It is very soluble in water . The melting point ranges from 107 - 108 °C .

科学研究应用

Treatment of Multiple Sclerosis

  • Application : Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis .
  • Methods : Known as a sphingosine 1-phosphate (S1P) receptor modulator, fingolimod induces immunomodulation through lymphocyte sequestration .
  • Results : It has been approved by the Food and Drug Administration (FDA) in September 2010 as the first orally administered disease-modifying drug for the treatment of relapsing-remitting multiple sclerosis (RRMS) .

Treatment of CNS Injuries and Diseases

  • Application : Fingolimod has potential therapeutic effects in CNS injuries and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), and epilepsy .
  • Methods : Fingolimod induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .
  • Results : Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in these conditions .

Treatment of Cancer

  • Application : Fingolimod has been associated with potentially beneficial therapeutic effects in cancer .
  • Methods : Fingolimod inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .
  • Results : Fingolimod induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations .

Treatment of T-lymphocyte-driven Inflammatory Skin Diseases

  • Application : Fingolimod is potentially a treatment for chronic, non-curable T-lymphocyte-driven inflammatory skin diseases (TLDISD) such as psoriasis and atopic dermatitis .
  • Methods : The study developed a hydroxypropyl cellulose (2%) FNGL gel for dermatological applications .
  • Results : Permeability parameters as well as the amount retained in skin increased significantly with strength .

Block and Reverse Paclitaxel-induced Chemotherapy Induced Peripheral Neuropathy

  • Application : Fingolimod has been shown to block and reverse paclitaxel-induced chemotherapy induced peripheral neuropathy (CIPN) through S1PR inhibition .

mRNA Delivery Vehicles

  • Application : The fingolimod molecule has been incorporated in mRNA delivery vehicles to increase targeting of lymphocytes expressing the S1P1 receptor in pre-clinical models .

Quantification in Pharmaceutical Formulations

  • Application : Fingolimod Hydrochloride USP reference standard may be used to quantify the analyte in gel, capsule and other pharmaceutical formulations, active pharmaceutical ingredient (API) and pharmaceutical dosage forms by liquid chromatography (LC) based techniques .

Modulation of Memory

  • Application : Fingolimod has been shown to inhibit the activity of histone deacetylases in the hippocampus of mouse brains, thereby modulating memory .

Treatment of Immunomodulatory Diseases

  • Application : Fingolimod has potentially beneficial therapeutic effects in immunomodulatory diseases .
  • Methods : Fingolimod induces macrophages M1/M2 shift and enhances BDNF expression .
  • Results : Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in these conditions .

Inhibition of Sphingolipid Pathway Enzymes

  • Application : Fingolimod exerts inhibitory effects on sphingolipid pathway enzymes .

Reduction of Lysophosphatidic Acid (LPA) Plasma Levels

  • Application : Fingolimod reduces lysophosphatidic acid (LPA) plasma levels .

Activation of Protein Phosphatase 2A (PP2A)

  • Application : Fingolimod activates protein phosphatase 2A (PP2A) .

安全和危害

Fingolimod Hydrochloride is harmful if swallowed and causes skin irritation . It may damage fertility or the unborn child . It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

未来方向

Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis . There is now rapidly increasing knowledge on its previously unrecognized molecular and potential therapeutic effects in diverse pathological conditions . Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer . Based on the recent reports, fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .

属性

IUPAC Name

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZTYAVBMYWFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167364
Record name Fingolimod hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fingolimod hydrochloride

CAS RN

162359-56-0
Record name Fingolimod hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162359-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fingolimod hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fingolimod hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FINGOLIMOD HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G926EC510T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fingolimod hydrochloride
Reactant of Route 2
Reactant of Route 2
Fingolimod hydrochloride
Reactant of Route 3
Fingolimod hydrochloride
Reactant of Route 4
Reactant of Route 4
Fingolimod hydrochloride
Reactant of Route 5
Reactant of Route 5
Fingolimod hydrochloride
Reactant of Route 6
Reactant of Route 6
Fingolimod hydrochloride

Citations

For This Compound
522
Citations
K Thomas, U Proschmann… - Expert opinion on …, 2017 - Taylor & Francis
… Fingolimod hydrochloride is available by the trade name ‘Gilenya’ (Novartis, Basel, … Gilenyia is applied as hard capsule, including 0.56 mg fingolimod hydrochloride. Further inactive …
Number of citations: 48 www.tandfonline.com
MD Ward, DE Jones, MD Goldman - Expert opinion on drug safety, 2014 - Taylor & Francis
Introduction: Fingolimod (Gilenya®, FTY720) is an oral sphingosine-1-phosphate analogue that was approved by the FDA in 2010 for the treatment of relapsing forms of multiple …
Number of citations: 49 www.tandfonline.com
JR Wang, S Li, B Zhu, X Mei - Journal of Pharmaceutical and Biomedical …, 2015 - Elsevier
Single-crystal structures of fingolimod hydrochloride (FTY 720), a block-buster multiple sclerosis drug, were revealed for the first time in this study. Three different conformational …
Number of citations: 12 www.sciencedirect.com
J Swain, M Mohapatra, SR Borkar, IS Aidhen… - Physical Chemistry …, 2013 - pubs.rsc.org
… FTY720 (clinically known as fingolimod hydrochloride) is a recently introduced oral drug molecule that is used to treat relapsing–remitting multiple sclerosis (RRMS), which is a common …
Number of citations: 23 pubs.rsc.org
OJ David, JM Kovarik, RL Schmouder - Clinical pharmacokinetics, 2012 - Springer
Fingolimod (FTY720), a sphingosine 1-phosphate receptor modulator, is the first in a new class of therapeutic compounds and is the first oral therapy approved for the treatment of …
Number of citations: 122 link.springer.com
M Tamakuwala, W Ratna, A Joshi… - Journal of Pharmacy …, 2016 - academic.oup.com
Objectives To assess the efficacy of topically applied 2% hydroxypropyl cellulose gels containing 0.5% fingolimod hydrochloride (FNGL) with or without 6% colloidal oatmeal in an in …
Number of citations: 2 academic.oup.com
N Rajan, K Anver Basha - Chromatographia, 2014 - Springer
… quantitative determination of fingolimod hydrochloride and all … run time was 16 min and fingolimod hydrochloride and its six … Fingolimod hydrochloride was subjected to oxidative, acid, …
Number of citations: 4 link.springer.com
J Doubsky, S Rádl, J Cinibulk… - … Process Research & …, 2021 - ACS Publications
… An efficient and scalable synthesis of the immunomodulating drug fingolimod hydrochloride … group, providing thus highly pure fingolimod hydrochloride from the crude reaction mixture …
Number of citations: 3 pubs.acs.org
JA Kaduk, K Zhong, AM Gindhart, TN Blanton - Powder Diffraction, 2015 - cambridge.org
… gests that we might expect platy morphology for fingolimod hydrochloride, with {001} as the … The powder pattern of fingolimod hydrochloride has been submitted to ICDD for inclusion in …
Number of citations: 4 www.cambridge.org
J Swain, SR Borkar, IS Aidhen, AK Mishra - RSC Advances, 2014 - pubs.rsc.org
This work focuses on the molecular level understanding of interaction between FTY720 (Fingolimod hydrochloride) and dimyristoylphosphatidylcholine (DMPC) multilamellar vesicles (…
Number of citations: 5 pubs.rsc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。